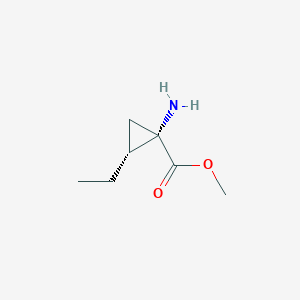
Ibufenac Acyl-β-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ibufenac Acyl-β-D-Glucuronide is a biochemical compound used primarily in proteomics research. It is a derivative of ibufenac, a non-steroidal anti-inflammatory drug (NSAID). The compound has the molecular formula C18H24O8 and a molecular weight of 368.38 . It is known for its role in the metabolism of carboxylic acid drugs through glucuronidation, a process that enhances the solubility and excretion of these drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ibufenac Acyl-β-D-Glucuronide typically involves the conjugation of ibufenac with glucuronic acid. This process is catalyzed by the enzyme glucuronyl transferase. The reaction conditions often include a buffered aqueous solution at a pH of around 7.4, with the presence of cofactors such as uridine diphosphate-glucuronic acid (UDPGA) .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Ibufenac Acyl-β-D-Glucuronide undergoes several types of chemical reactions, including:
Hydrolysis: The compound can hydrolyze back to ibufenac and glucuronic acid under acidic or basic conditions.
Transacylation: This reaction involves the transfer of the acyl group to another molecule, often a protein, leading to the formation of protein adducts.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions, particularly in the presence of specific enzymes.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions, typically at elevated temperatures.
Transacylation: Catalyzed by enzymes or under physiological conditions.
Oxidation and Reduction: Specific oxidizing or reducing agents, often in the presence of enzymes.
Major Products Formed
Hydrolysis: Ibufenac and glucuronic acid.
Transacylation: Protein adducts.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Scientific Research Applications
Ibufenac Acyl-β-D-Glucuronide is widely used in scientific research, particularly in the fields of:
Chemistry: Studying the reactivity and stability of acyl glucuronides.
Biology: Investigating the metabolic pathways of carboxylic acid drugs and their interactions with proteins.
Medicine: Understanding the pharmacokinetics and potential toxicological effects of drug metabolites.
Industry: Used as a reference standard in the quality control of pharmaceuticals.
Mechanism of Action
The primary mechanism of action of Ibufenac Acyl-β-D-Glucuronide involves its role as a metabolite of ibufenac. The compound is formed through glucuronidation, which enhances the solubility and excretion of ibufenac. The acyl group of the compound can react with proteins, leading to the formation of protein adducts. This process is mediated by the enzyme glucuronyl transferase and involves the transfer of the acyl group to nucleophilic sites on proteins .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen Acyl-β-D-Glucuronide: Another acyl glucuronide formed from ibuprofen, an NSAID similar to ibufenac.
Naproxen Acyl-β-D-Glucuronide: Formed from naproxen, another NSAID.
Ketoprofen Acyl-β-D-Glucuronide: Formed from ketoprofen, also an NSAID.
Uniqueness
Ibufenac Acyl-β-D-Glucuronide is unique in its specific formation from ibufenac and its distinct reactivity profile. While similar compounds also undergo glucuronidation and form protein adducts, the specific interactions and stability of this compound can differ, impacting its pharmacokinetic and toxicological properties .
Properties
CAS No. |
164669-89-0 |
|---|---|
Molecular Formula |
C18H24O8 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[4-(2-methylpropyl)phenyl]acetyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C18H24O8/c1-9(2)7-10-3-5-11(6-4-10)8-12(19)25-18-15(22)13(20)14(21)16(26-18)17(23)24/h3-6,9,13-16,18,20-22H,7-8H2,1-2H3,(H,23,24)/t13-,14-,15+,16-,18+/m0/s1 |
InChI Key |
USRHMLCTGMMMCQ-RNGZQALNSA-N |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)CC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Synonyms |
β-D-Glucopyranuronic acid 1-[4-(2-methylpropyl)benzeneacetate] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


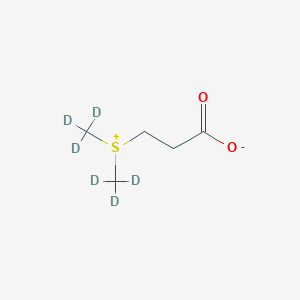
![cis-Hexahydro-cyclopenta[c]pyrrol-4-one](/img/structure/B1147475.png)
![2-Amino-3-[(3S)-3-hydroxy-2-oxo-1H-indol-3-yl]propanoic acid](/img/structure/B1147478.png)
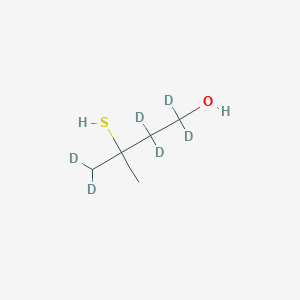
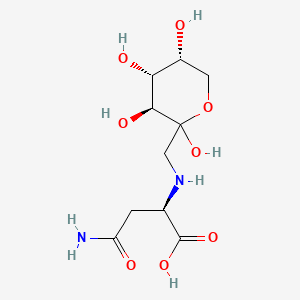
![(2R)-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid](/img/structure/B1147486.png)
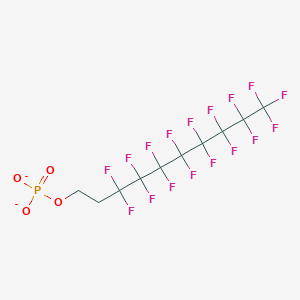
![N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide](/img/structure/B1147493.png)

